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Compound of Interest

Compound Name: Uliginosin B

Cat. No.: B024651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of Uliginosin B,

a dimeric acylphloroglucinol, against various Candida species. The document summarizes key

quantitative data, details experimental methodologies, and visualizes the proposed mechanism

of action, offering a comprehensive resource for researchers in mycology and antifungal drug

development.

Antifungal Activity of Uliginosin B and Derivatives
Uliginosin B and its derivatives, notably 3'-prenyl Uliginosin B, have demonstrated significant

antifungal activity against a range of Candida species, including strains resistant to

conventional antifungal agents like fluconazole.[1][2] The antifungal efficacy, as determined by

Minimum Inhibitory Concentration (MIC50), is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC50) of Uliginosin B Derivatives against

Candida Species
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Uliginosin

C
16 ± 0.5 6 ± 0.2 >32 15 ± 1 16 ± 0.5 15 ± 1

3'-prenyl

Uliginosin

B

15 ± 1 3 ± 0.2 >30 16 ± 0.5 16 ± 0.5 16 ± 0.5

Fluconazol

e
208 ± 2 208 ± 2 1.6 ± 0.1 3.2 ± 0.1 208 ± 2 208 ± 2

Data extracted from Tocci et al., 2020.[1][2]

Proposed Mechanism of Action: Interference with
Cell Cycle and Cytoskeleton Assembly
Chemogenomic profiling of Saccharomyces cerevisiae treated with 3'-prenyl Uliginosin B has

provided critical insights into its mechanism of action. The screen identified several gene

deletions that confer hypersensitivity to the compound, strongly suggesting that Uliginosin B's

antifungal activity stems from the disruption of fundamental cellular processes, primarily cell

cycle regulation and cytoskeleton assembly.[1]

A key finding was the identification of the chaperonin CCT complex, particularly the CCT5

subunit, as a primary target.[1] The CCT complex is essential for the proper folding of crucial

proteins like actin and tubulin, which are fundamental components of the cytoskeleton.[1] By

interfering with the CCT complex, 3'-prenyl Uliginosin B likely disrupts cytoskeletal dynamics,

leading to defects in cell division, morphogenesis, and overall cellular integrity. This proposed

mechanism is visualized in the signaling pathway diagram below.
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Caption: Proposed mechanism of action of 3'-prenyl Uliginosin B.
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Effects on Candida Biofilm and Hyphal Formation
Currently, there is no publicly available data specifically detailing the effects of Uliginosin B on

Candida biofilm formation or hyphal development. Further research is required to elucidate its

potential activity against these key virulence factors.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of Uliginosin B's antifungal properties.

Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the European Committee for Antimicrobial Susceptibility Testing

(EUCAST) guidelines and was utilized to determine the MIC50 values.

Preparation
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Caption: Workflow for Broth Microdilution Assay.

Methodology:

Inoculum Preparation:Candida strains are cultured and suspended in RPMI-1640 medium

supplemented with 2% glucose to a final concentration of 1-5 x 10^5 Colony Forming Units

(CFU)/mL.
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Compound Preparation: Uliginosin B and its derivatives are serially diluted in a 96-well

microtiter plate.

Inoculation: The prepared Candida inoculum is added to each well of the microtiter plate

containing the test compounds.

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

MIC Determination: The Minimum Inhibitory Concentration (MIC50) is determined as the

lowest concentration of the compound that inhibits at least 50% of the visible growth of the

fungal culture compared to the growth control.

Chemogenomic Profiling
This protocol outlines the high-throughput screening method used to identify gene deletions in

S. cerevisiae that result in increased sensitivity to 3'-prenyl Uliginosin B.
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Caption: Workflow for Chemogenomic Profiling.

Methodology:

Strain Pooling: A collection of approximately 5,900 heterozygous gene deletion mutants of S.

cerevisiae, each containing a unique molecular barcode, is pooled together.

Competitive Growth: The pooled mutants are grown for 20 generations in the presence of a

sub-lethal concentration of 3'-prenyl Uliginosin B and in a control medium (1% DMSO).
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Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control

cultures.

Barcode Amplification and Sequencing: The molecular barcodes are amplified via PCR and

sequenced using a high-throughput sequencing platform.

Data Analysis: The abundance of each barcode in the treated sample is compared to the

control. The log2 ratio of control intensity to treatment intensity is calculated for each mutant.

Strains with a log fold change (logFC) greater than 1.5 and a p-value less than 0.01 are

identified as hypersensitive.[1]

Cytotoxicity Assay
The cytotoxicity of Uliginosin C and 3'-prenyl Uliginosin B was evaluated against human cell

lines using a WST-8 assay.

Table 2: Cytotoxicity of Uliginosin Derivatives against Human Cell Lines

Cell Line Compound Concentration (µM)
Metabolic Activity
(% of Control)

Human Peripheral

Mononucleate Cells

(PBMC)

Uliginosin C 64 ~100%

Human Peripheral

Mononucleate Cells

(PBMC)

3'-prenyl Uliginosin B 64 ~100%

Human Skin

Fibroblast (Hs27)
Uliginosin C 64 ~100%

Human Skin

Fibroblast (Hs27)
3'-prenyl Uliginosin B 64 ~100%

Data extracted from Tocci et al., 2020. No statistically significant differences were detected

compared to the control.[1]

Methodology:
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Cell Seeding: Human peripheral mononucleate cells (PBMC) and human skin fibroblast cells

(Hs27) are seeded into 96-well plates.

Compound Exposure: The cells are exposed to the test compounds (Uliginosin C and 3'-

prenyl Uliginosin B) at a concentration twice as high as the highest measured antifungal

activity for 24 hours.

WST-8 Assay: After the incubation period, a WST-8 solution is added to each well. WST-8 is

a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored

formazan product.

Absorbance Measurement: The absorbance of the formazan product is measured, which is

directly proportional to the number of viable cells.

Data Analysis: The metabolic activity of the treated cells is calculated as a percentage of the

untreated control cells.

Conclusion
Uliginosin B and its derivatives, particularly 3'-prenyl Uliginosin B, exhibit potent antifungal

activity against a variety of Candida species, including drug-resistant strains. The mechanism

of action appears to involve the disruption of essential cellular processes, namely cell cycle

regulation and cytoskeleton assembly, by targeting the CCT complex. Importantly, these

compounds show low cytotoxicity against human cell lines, highlighting their potential as

promising candidates for the development of novel antifungal therapies. Further investigation

into their effects on Candida biofilms and hyphal formation is warranted to fully characterize

their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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